molecular formula C13H18ClNO2 B6181309 2-(4-phenylpiperidin-1-yl)acetic acid hydrochloride CAS No. 1445133-23-2

2-(4-phenylpiperidin-1-yl)acetic acid hydrochloride

Cat. No.: B6181309
CAS No.: 1445133-23-2
M. Wt: 255.7
InChI Key:
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Description

“2-(4-phenylpiperidin-1-yl)acetic acid hydrochloride” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . The empirical formula is C13H18ClNO2 and the molecular weight is 255.74 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a phenyl group and an acetic acid group . The presence of these functional groups may influence the compound’s reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

“this compound” is a powder with an assay of ≥95% . It’s recommended to be stored at 2-8°C . The compound’s SMILES string is O=C(CC(C=C1)=CC=C1C2CCNCC2)O.Cl .

Safety and Hazards

The compound is classified as a combustible solid . It’s recommended to handle it with appropriate safety measures to prevent exposure and combustion .

Future Directions

The use of “2-(4-phenylpiperidin-1-yl)acetic acid hydrochloride” in PROTAC development is a promising area of research for targeted protein degradation . Incorporating rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation, as well as optimization of drug-like properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-phenylpiperidin-1-yl)acetic acid hydrochloride involves the reaction of 4-phenylpiperidine with chloroacetic acid followed by hydrolysis and acidification to obtain the final product.", "Starting Materials": [ "4-phenylpiperidine", "chloroacetic acid", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "4-phenylpiperidine is reacted with chloroacetic acid in the presence of sodium hydroxide to form 2-(4-phenylpiperidin-1-yl)acetic acid.", "The resulting product is then hydrolyzed with water to form 2-(4-phenylpiperidin-1-yl)acetic acid hydrochloride.", "The final step involves acidification of the reaction mixture with hydrochloric acid and extraction of the product with ethyl acetate." ] }

1445133-23-2

Molecular Formula

C13H18ClNO2

Molecular Weight

255.7

Purity

95

Origin of Product

United States

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